4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide
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Overview
Description
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic aldehydes and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions to yield the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory and analgesic properties. It is being studied for its efficacy as a nonsteroidal anti-inflammatory drug (NSAID).
Materials Science: Its unique tricyclic structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are being explored to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with other signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate
- 12-Acetyl-4-amino-13-(2-chlorophenyl)-6,11-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene-5-carbonitrile
Uniqueness
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide stands out due to its specific structural features and the presence of a benzenesulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H16ClN5O4S2 |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
4-[12-acetyl-13-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16ClN5O4S2/c1-11-17(12(2)30)18(13-3-5-14(24)6-4-13)19-20-21(34-22(19)26-11)23(31)29(28-27-20)15-7-9-16(10-8-15)35(25,32)33/h3-10H,1-2H3,(H2,25,32,33) |
InChI Key |
GFFHIIFVTHFAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Origin of Product |
United States |
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